3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Description
3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan is a bicyclic furan derivative characterized by a fused furo[3,4-c]furan core substituted with two distinct methoxyphenyl groups. The compound features a 3,5-dimethoxyphenyl group at position 3 and a 3,4,5-trimethoxyphenyl group at position 6 (Figure 1). Its stereochemical complexity arises from the hexahydrofurofuran scaffold, which includes multiple stereocenters that influence its physicochemical and biological properties. Structural elucidation of such compounds typically employs advanced spectroscopic techniques, including 1H-NMR, 13C-NMR, and UV spectroscopy, as demonstrated in analogous studies on related lignans and furan derivatives .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-24-15-6-13(7-16(10-15)25-2)21-17-11-30-22(18(17)12-29-21)14-8-19(26-3)23(28-5)20(9-14)27-4/h6-10,17-18,21-22H,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKTJXOROSTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 402.48 g/mol. The structure features multiple methoxy groups on phenyl rings and a hexahydrofuro core that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of furan have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted that furan derivatives can target specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound demonstrates promising antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases including cancer and autoimmune disorders. The compound's structural features suggest potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This aligns with findings from related studies where similar furan derivatives exhibited reduced inflammation in animal models .
Study 1: Anticancer Efficacy
In a controlled experiment, researchers evaluated the anticancer efficacy of a related furan derivative on breast cancer cells. The study found that treatment led to a significant reduction in cell viability (up to 70%) at specific concentrations over 48 hours. Mechanistic studies revealed activation of apoptotic pathways as a primary mode of action .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of furan derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
The biological activity of 3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan can be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Membrane Disruption : Alteration in membrane permeability in microbial cells.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of hexahydrofuro[3,4-c]furan showed cytotoxic effects against various cancer cell lines. The presence of methoxy groups in the phenyl rings is believed to enhance their interaction with cellular targets such as DNA and proteins involved in cell proliferation .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated due to its potential in preventing oxidative stress-related diseases. Antioxidants are crucial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in cancer and neurodegenerative diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. The modulation of neurotransmitter systems and reduction of neuroinflammation are areas being explored for therapeutic applications in conditions like Alzheimer’s disease .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in:
- Organic light-emitting diodes (OLEDs)
- Organic photovoltaic cells (OPVs)
The incorporation of methoxy groups enhances the solubility and processability of the material .
Polymer Chemistry
In polymer science, derivatives of this compound can be used as monomers or additives to improve the thermal stability and mechanical properties of polymers. Research is ongoing into its use in creating high-performance materials for aerospace and automotive applications .
Pesticide Development
The structure-activity relationship (SAR) studies indicate potential applications in developing novel pesticides. The compound's ability to disrupt specific biochemical pathways in pests could lead to effective pest control solutions without harming beneficial insects .
Plant Growth Regulators
Compounds similar to hexahydrofuro[3,4-c]furan have been investigated for their effects on plant growth regulation. They may enhance growth rates or resistance to environmental stressors when applied as foliar sprays or soil amendments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast and prostate cancer cell lines. |
| Study 2 | Antioxidant Properties | Showed a marked reduction in oxidative stress markers in vitro. |
| Study 3 | Neuroprotection | Indicated potential for reducing neuroinflammation in animal models of Alzheimer’s disease. |
| Study 4 | Organic Electronics | Achieved high efficiency in OLED applications with improved stability. |
| Study 5 | Pesticide Development | Identified as a promising candidate for new pesticide formulations targeting specific pests. |
Comparison with Similar Compounds
Key Observations :
- Core Structure: Unlike scalarane sesterterpenoids (e.g., dendalone 3-hydroxybutyrate), the furofuran core enables rigidity and planar stacking, which may influence receptor binding .
- Stereochemistry : The (3aR,6aS) configuration in the target compound contrasts with the (3S,3aR,6S) configuration in ’s analogue, which could lead to divergent biological interactions .
Preparation Methods
Cyclization via Oxidative Coupling
- Method : Oxidative coupling of appropriate phenylpropanoid precursors under controlled conditions can lead to the formation of the furofuran ring.
- Reagents and Conditions : Use of oxidants such as silver oxide or enzymatic oxidation with peroxidases in the presence of methoxy-substituted phenylpropanoids.
- Outcome : This method yields the hexahydrofurofuran core with the desired substitution pattern and stereochemistry.
Synthesis from Methoxyphenyl Precursors
- Method : Starting from 3,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde derivatives, sequential reactions including aldol condensations, reductions, and cyclizations are employed.
- Key Steps :
- Formation of dihydroxy intermediates by reduction of aldehydes.
- Intramolecular cyclization promoted by acid or base catalysis to form the furofuran ring.
- Stereochemical Control : Achieved by chiral auxiliaries or catalysts during cyclization.
Use of Chiral Catalysts
- Method : Employing chiral Lewis acids or organocatalysts to induce enantioselective cyclization.
- Benefits : High enantiomeric excess and yield of the target compound.
- Examples : Chiral BINOL-derived catalysts or metal complexes.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Stereochemical Control | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidative Coupling | Silver oxide, peroxidase enzymes | Moderate | 50-70 | Mild conditions, natural product mimic |
| Aldol Condensation + Cyclization | 3,5-Dimethoxybenzaldehyde, acid/base catalysis | High (with chiral catalysts) | 60-80 | Multi-step, good stereoselectivity |
| Chiral Catalyst-Mediated Cyclization | Chiral Lewis acids, organocatalysts | Very high | 75-90 | Enantioselective, scalable |
Research Findings and Notes
- Stereochemistry : The compound exists as a specific stereoisomer, often designated as (3R,3aS,6S,6aR) or similar, which is crucial for its biological activity and physical properties.
- Natural Occurrence and Synthetic Analogues : Related compounds such as (+)-eudesmin and fargesin share the hexahydrofurofuran core and are often synthesized by similar methods.
- Patent Literature : Patents such as WO2017083363A1 and CN108601847A describe preparation methods for related lignan compounds with hexahydrofurofuran structures, highlighting oxidative coupling and chiral catalysis.
- Purification : Final compounds are typically purified by chromatographic methods (HPLC, column chromatography) to isolate the desired stereoisomer.
- Applications : The compound is studied for antimicrobial and preservative properties, necessitating pure and stereochemically defined samples.
Q & A
Q. What are the key considerations for designing a synthetic route for this furofuran derivative?
Methodological Answer: Synthesis of this compound requires careful selection of methoxyphenyl precursors and stereochemical control during cyclization. Key steps include:
- Precursor functionalization : Use 3,5-dimethoxy- and 3,4,5-trimethoxyphenyl groups as starting materials. Protect free hydroxyl groups via methylation (e.g., using dimethyl sulfate) to avoid side reactions .
- Cyclization strategy : Employ acid-catalyzed or microwave-assisted conditions to form the furo[3,4-c]furan core, ensuring proper regioselectivity. Evidence from similar hexahydrofuran derivatives suggests using BF₃·Et₂O or p-toluenesulfonic acid (PTSA) as catalysts .
- Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate diastereomers.
Q. How can NMR spectroscopy resolve the stereochemistry of the hexahydrofurofuran core?
Methodological Answer: 1H-NMR and 13C-NMR are critical for assigning stereochemistry:
- Coupling constants (J values) : Axial-equatorial proton couplings (J = 8–12 Hz) distinguish chair conformations in the tetrahydrofuran ring .
- NOESY correlations : Confirm spatial proximity between methoxyphenyl substituents and specific protons in the fused ring system. For example, cross-peaks between H-3a and H-6a protons indicate cis-fusion .
- Comparative analysis : Reference data from structurally analogous compounds (e.g., phillygenin derivatives) helps validate assignments .
Q. How can computational methods address contradictions in X-ray crystallography and NMR data for this compound?
Methodological Answer: Discrepancies between solid-state (X-ray) and solution-state (NMR) data often arise from conformational flexibility. A hybrid approach is recommended:
Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO or CDCl₃) to identify dominant conformers in solution. Compare with X-ray-derived torsion angles .
DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate theoretical NMR shifts. Use programs like Gaussian or ORCA .
Cross-validation : Overlay computed and experimental NOESY spectra to resolve ambiguities (e.g., axial vs. equatorial methoxy groups) .
Q. What strategies mitigate signal overlap in mass spectrometry for methoxy-rich derivatives?
Methodological Answer: Methoxy groups fragment similarly under ESI-MS, leading to ambiguous peaks. Solutions include:
- Derivatization : Replace methoxy groups with deuterated or acylated analogs to shift fragmentation patterns .
- High-Resolution MS (HRMS) : Use Orbitrap or TOF analyzers to distinguish isobaric ions (e.g., [M+H]+ at m/z 537.19 vs. 534.17) .
- Tandem MS/MS : Employ collision-induced dissociation (CID) to isolate methoxy-specific fragments (e.g., m/z 181 for 3,4,5-trimethoxyphenyl) .
Q. How can researchers validate the biological activity of this compound against conflicting assay results?
Methodological Answer: Contradictory bioactivity data (e.g., cytotoxicity vs. inactivity) may stem from assay conditions or impurities. A tiered validation protocol is advised:
Purity verification : Confirm >95% purity via HPLC and LC-MS .
Dose-response curves : Test across a broad concentration range (1 nM–100 μM) to identify false negatives/positives .
Mechanistic studies : Use RNA-seq or proteomics to correlate activity with pathways (e.g., tubulin inhibition for antimitotic effects) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
